molecular formula C6H13ClN4O B2760143 [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride CAS No. 2580201-62-1

[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride

Cat. No.: B2760143
CAS No.: 2580201-62-1
M. Wt: 192.65
InChI Key: ASGZWGLLDIZNHT-UHFFFAOYSA-N
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Description

[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethoxymethyl group attached to a triazole ring, and is commonly used in the form of its hydrochloride salt for enhanced stability and solubility .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride” are not available in the retrieved data, the study and development of 1,2,4-triazole derivatives as potential anticancer agents is a significant area of research . Further studies could focus on understanding the specific mechanisms of action and optimizing the synthesis process for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the reaction of ethoxymethyl chloride with 1H-1,2,4-triazole-3-ylmethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties .

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases due to its ability to interact with specific biological targets .

Industry: Industrially, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific signaling pathways in cells .

Comparison with Similar Compounds

Uniqueness: The presence of the ethoxymethyl group in [5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

[5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-2-11-4-6-8-5(3-7)9-10-6;/h2-4,7H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGZWGLLDIZNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NN1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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